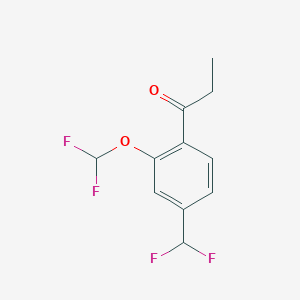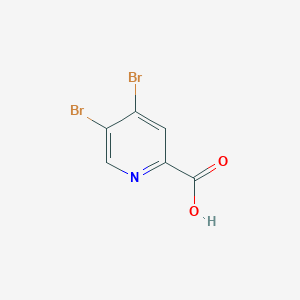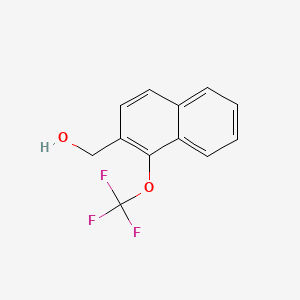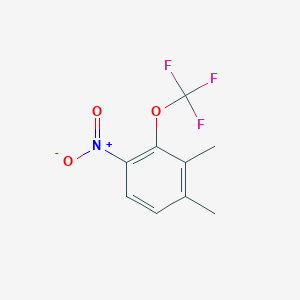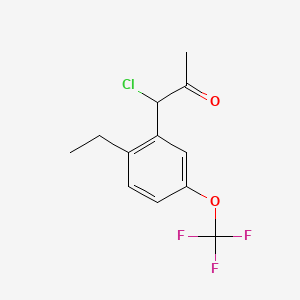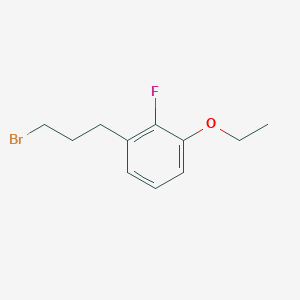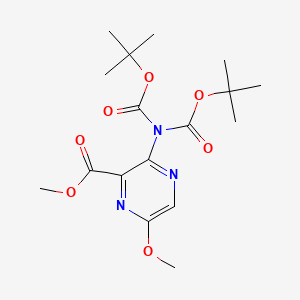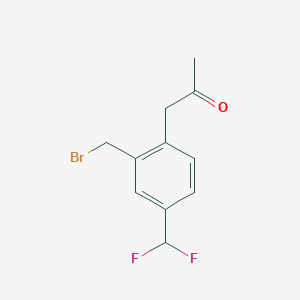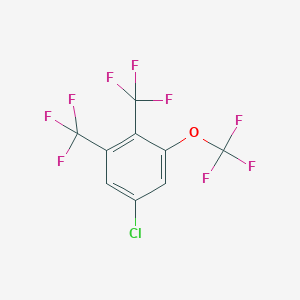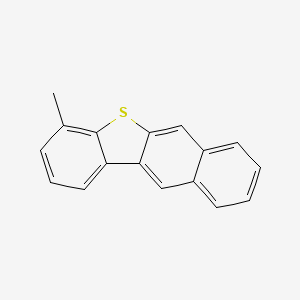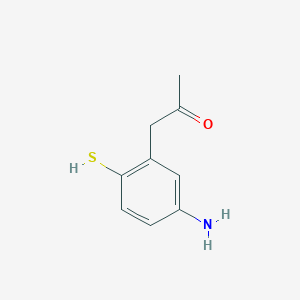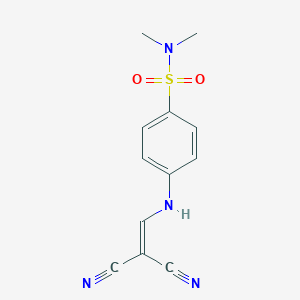
4-(2,2-dicyanoethenylamino)-N,N-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Dicyanoethenylamino)-N,N-dimethylbenzenesulfonamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dicyanoethenyl group attached to an amino group, which is further connected to a benzenesulfonamide moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
The synthesis of 4-(2,2-dicyanoethenylamino)-N,N-dimethylbenzenesulfonamide typically involves the condensation of malononitrile with the corresponding benzenesulfonamide derivatives. One common method includes the use of triethyl orthoformate in butan-2-ol as a solvent . The reaction conditions are carefully controlled to ensure the formation of the desired product, which is then purified and characterized using techniques such as NMR spectroscopy.
Analyse Chemischer Reaktionen
4-(2,2-Dicyanoethenylamino)-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Condensation: The compound can participate in condensation reactions with other compounds to form larger molecules.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It has shown potential in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of inhibitors for specific enzymes.
Industry: It is used in the production of dyes and pigments due to its ability to form stable colored compounds.
Wirkmechanismus
The mechanism of action of 4-(2,2-dicyanoethenylamino)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. The pathways involved in its mechanism of action are often studied using computational chemistry and molecular biology techniques.
Vergleich Mit ähnlichen Verbindungen
4-(2,2-Dicyanoethenylamino)-N,N-dimethylbenzenesulfonamide can be compared with other similar compounds, such as:
4-(2,2-Dicyanoethenyl)benzenesulfonamide: This compound lacks the N,N-dimethyl group, which can affect its reactivity and applications.
4-(Dimethylamino)phenyl isocyanate: This compound has a similar aromatic structure but different functional groups, leading to different chemical properties and uses.
Phenoxy acetamide derivatives: These compounds share some structural similarities but differ in their specific functional groups and applications.
Eigenschaften
CAS-Nummer |
852167-05-6 |
|---|---|
Molekularformel |
C12H12N4O2S |
Molekulargewicht |
276.32 g/mol |
IUPAC-Name |
4-(2,2-dicyanoethenylamino)-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C12H12N4O2S/c1-16(2)19(17,18)12-5-3-11(4-6-12)15-9-10(7-13)8-14/h3-6,9,15H,1-2H3 |
InChI-Schlüssel |
ABFKJDQCEQCOJD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC=C(C#N)C#N |
Löslichkeit |
26.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



